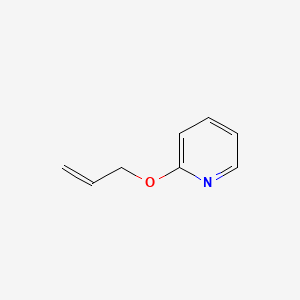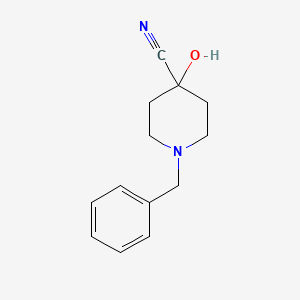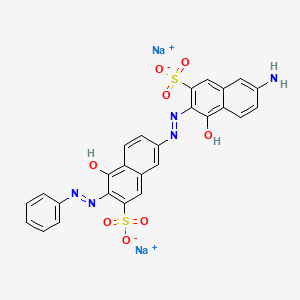
m-Méthyl rouge
Vue d'ensemble
Description
3’-Carboxy-4-dimethylaminoazobenzene is a synthetic compound that belongs to the class of azo dyes. It is widely used in various fields, including medical, environmental, and industrial research. This compound has a unique chemical structure that makes it an important tool for studying biological processes and developing new drugs.
Applications De Recherche Scientifique
3’-Carboxy-4-dimethylaminoazobenzene is used in a variety of scientific research applications:
Chemistry: It serves as a model compound for studying azo dye chemistry and photochemistry.
Biology: The compound is used in biological assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for synthesizing pharmacologically active compounds.
Industry: The compound is used in the production of dyes, pigments, and as a chemical intermediate in various industrial processes
Mécanisme D'action
Target of Action
The primary target of m-Methyl red is the FMN-dependent NADH-azoreductase 1 enzyme found in certain bacteria such as Pseudomonas aeruginosa . This enzyme plays a crucial role in the metabolic processes of these bacteria.
Biochemical Pathways
m-Methyl red affects the biochemical pathways involving the fermentation of glucose. Some bacteria have the ability to utilize glucose and convert it to a stable acid like lactic acid, acetic acid, or formic acid as the end product . These bacteria initially metabolize glucose to pyruvic acid, which is further metabolized through the mixed acid pathway to produce the stable acid .
Pharmacokinetics
It is known that the compound is soluble in ethanol , which may influence its bioavailability.
Result of Action
The result of m-Methyl red’s action is a significant decrease in the pH of the bacterial culture medium. This is due to the production of sufficient acid during the fermentation of glucose, leading to a pH value of about 4.5 or below . This change in pH is indicated by a change in the color of m-Methyl red from yellow to red .
Action Environment
The action, efficacy, and stability of m-Methyl red can be influenced by various environmental factors. For instance, the pH of the environment plays a crucial role in the compound’s action as a pH indicator. It is red in pH under 4.4, yellow in pH over 6.2, and orange in between, with a pKa of 5.1 .
Analyse Biochimique
Biochemical Properties
3’-Carboxy-4-dimethylaminoazobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as FMN-dependent NADH-azoreductase, which catalyzes the reduction of azo bonds in the compound . This interaction is crucial for the compound’s metabolic processing and its subsequent effects on cellular functions. Additionally, 3’-Carboxy-4-dimethylaminoazobenzene can bind to various proteins, influencing their activity and stability.
Cellular Effects
The effects of 3’-Carboxy-4-dimethylaminoazobenzene on cells are diverse and profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to alterations in signaling pathways that regulate cell growth and apoptosis . Furthermore, 3’-Carboxy-4-dimethylaminoazobenzene can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli.
Molecular Mechanism
At the molecular level, 3’-Carboxy-4-dimethylaminoazobenzene exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways and cellular functions . Additionally, 3’-Carboxy-4-dimethylaminoazobenzene can affect gene expression by interacting with DNA and RNA, thereby modulating the transcription and translation processes.
Temporal Effects in Laboratory Settings
The temporal effects of 3’-Carboxy-4-dimethylaminoazobenzene in laboratory settings have been well-documented. Over time, the compound can undergo degradation, leading to changes in its biochemical properties and cellular effects . Studies have shown that prolonged exposure to 3’-Carboxy-4-dimethylaminoazobenzene can result in the accumulation of degradation products, which may have distinct biological activities. Additionally, the stability of the compound can be influenced by various factors, such as pH, temperature, and the presence of other chemicals.
Dosage Effects in Animal Models
In animal models, the effects of 3’-Carboxy-4-dimethylaminoazobenzene vary with different dosages. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant physiological changes . For example, high doses of 3’-Carboxy-4-dimethylaminoazobenzene have been associated with liver toxicity and the development of tumors in animal studies . These findings highlight the importance of dosage considerations in the use of this compound in research and potential therapeutic applications.
Metabolic Pathways
3’-Carboxy-4-dimethylaminoazobenzene is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes reduction by azoreductases, leading to the formation of amines and other metabolites . These metabolic products can further participate in various biochemical reactions, influencing cellular functions and overall metabolism. Additionally, 3’-Carboxy-4-dimethylaminoazobenzene can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of 3’-Carboxy-4-dimethylaminoazobenzene within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 3’-Carboxy-4-dimethylaminoazobenzene can localize to various cellular compartments, where it exerts its effects on cellular functions. The distribution of the compound within tissues can also influence its overall biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3’-Carboxy-4-dimethylaminoazobenzene is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity. For example, the presence of 3’-Carboxy-4-dimethylaminoazobenzene in the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Carboxy-4-dimethylaminoazobenzene typically involves the diazotization of 4-dimethylaminobenzenediazonium chloride followed by coupling with benzoic acid. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of 3’-Carboxy-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Carboxy-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl red: Another azo dye with similar chemical properties.
4,4’-Dimethylazobenzene: A related compound used as a chemical actinometer.
2-Carboxy-4’-dimethylaminoazobenzene: A structurally similar compound with comparable applications
Uniqueness
3’-Carboxy-4-dimethylaminoazobenzene is unique due to its specific chemical structure, which allows it to be used in a wide range of applications, from biological assays to industrial processes. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile and valuable compound in scientific research.
Propriétés
IUPAC Name |
3-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(10-13)15(19)20/h3-10H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMPLPMVLCTBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031332 | |
| Record name | 3-((p-(Dimethylamino)phenyl)azo)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20691-84-3 | |
| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, m-((p-(dimethylamino)phenyl)azo)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((p-(Dimethylamino)phenyl)azo)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key structural characteristics of m-Methyl Red?
A1: m-Methyl Red (3'-Carboxy-4-dimethylaminoazobenzene) is an azo dye characterized by the presence of an azo group (-N=N-) linked to two aromatic rings. One ring contains a carboxyl group (-COOH) at the 3' position and a dimethylamino group (-N(CH3)2) at the 4 position.
Q2: How is m-Methyl Red used in studying self-assembly processes?
A: m-Methyl Red's ability to form hydrogen bonds makes it a useful building block for self-assembling structures. For example, researchers attached m-Methyl Red to a random copolymer poly(acrylonitrile-stat-4-vinylpyridine) (PAN-stat-P4VP). This created hydrogen-bonded brush-like polymers (HBBP) that spontaneously assembled into hollow nanospheres in a solution of tetrahydrofuran (THF) with increasing water content. [] This demonstrates m-Methyl Red's potential in creating novel nanomaterials.
Q3: How does light affect the properties of m-Methyl Red in an organogel?
A: Researchers incorporated an m-Methyl Red derivative into an organogel system. Upon exposure to 254 nm light, the organogel, stable in DMSO, underwent structural changes. The initial regular nanoring structure transformed into microspheres, accompanied by a color change in both the gel and solution states. This photoresponsive behavior suggests potential applications in smart materials. []
Q4: Can m-Methyl Red be used as a component in visible light-driven molecular switches?
A: Yes, m-Methyl Red can be incorporated into macromolecules designed to function as visible light-driven photo-switches. Researchers successfully synthesized a copolymer containing m-Methyl Red and demonstrated its superior photo-switching behavior compared to m-Methyl Red alone or its acrylic anhydride derivative. This copolymer exhibited efficient and reversible isomerization upon exposure to blue light, showcasing its potential in applications requiring light-controlled switching. []
Q5: What is the significance of studying the interaction between m-Methyl Red and cyclodextrins?
A: Cyclodextrins, cyclic oligosaccharides with hydrophobic cavities, can form inclusion complexes with various molecules, modifying their properties. Studying the interaction between m-Methyl Red and cyclodextrins, specifically β-cyclodextrin (β-CD), offers insights into the formation and characteristics of these complexes. Researchers used computational modeling and the natural bond orbital (NBO) method to investigate this interaction, revealing that m-Methyl Red preferentially forms a complex with β-CD in a specific orientation and that this complexation process is thermodynamically favorable. [] This knowledge can be applied to areas like drug delivery and environmental remediation.
Q6: How is m-Methyl Red used in analytical chemistry?
A: m-Methyl Red serves as a pH indicator in analytical techniques. In a flow injection analysis (FIA) method for determining the saponification value of oils, m-Methyl Red was incorporated into the final mixed stream. The change in absorbance at 490 nm (maximum absorbance of m-Methyl Red's acidic form) directly correlated with the concentration of esters, enabling rapid and simple quantification. []
Q7: How does pH affect m-Methyl Red's behavior in aqueous solutions?
A: m-Methyl Red exhibits pH-dependent characteristics in aqueous solutions. Researchers studying the equilibrium and structural properties of m-Methyl Red in alkaline solutions constructed a distribution diagram to visualize the compound's behavior across a range of pH values. This approach helps understand the different forms of m-Methyl Red present under varying pH conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)


![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)
